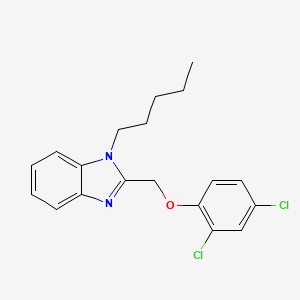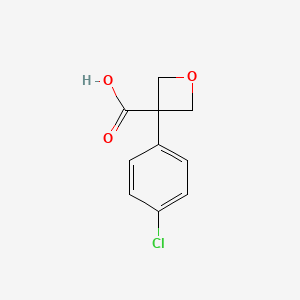
Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate” is a sterically congested piperazine derivative . It is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Synthesis Analysis
This compound was prepared using a modified Bruylants approach . The synthesis pathway involves the reaction of tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate with ammonia in the presence of a reducing agent .Molecular Structure Analysis
The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of quaternary carbons, particularly amine-bearing quaternary carbons .Scientific Research Applications
Stereoselective Syntheses
Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate and its derivatives have been involved in stereoselective syntheses. For instance, reactions with L-selectride in anhydrous tetrahydrofuran have led to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. This process showcases the compound's utility in generating stereoisomers, vital for pharmaceutical applications where the stereochemistry of a drug can significantly impact its efficacy and safety (V. Boev, A. I. Moskalenko, S. Belopukhov, & N. M. Przheval’skii, 2015).
Novel Synthesis Methods
Innovative synthesis methods involving tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate have been developed. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds, highlights its role in medicinal chemistry and drug development. Such intermediates are crucial for the synthesis of complex molecules, including potential therapeutic agents (D. Kong et al., 2016).
Crystal Structure Analysis
Research on the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate demonstrates the compound's significance in structural biology and materials science. Understanding the crystal structure of such compounds is essential for the design of new materials with specific properties and for the development of drugs with optimized pharmacokinetics and pharmacodynamics. The detailed analysis of molecular interactions and crystal packing can inform the design of more effective and selective therapeutic agents (Ashwini Gumireddy et al., 2021).
Biological Evaluation
Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate has also been subject to biological evaluation, particularly in the synthesis and characterization of novel compounds. These studies are fundamental in the discovery and optimization of new drugs, as they provide insights into the biological activity and potential therapeutic applications of synthesized compounds. The assessment of antibacterial and anthelmintic activity, for instance, highlights the compound's relevance in developing treatments for infectious diseases and parasitic infections (C. Sanjeevarayappa et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate”, it’s difficult to describe its exact mode of action. The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern .
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to affect a variety of biological activities .
properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYIHBYSVDOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2599086.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2599089.png)
![N-(3,5-dimethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2599090.png)





![N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2599099.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2599104.png)
![2-Amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2599106.png)
![3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2599107.png)
